

# The Clinical Significance of Measuring L-Lactate Versus Total Lactate: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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In clinical diagnostics and research, the measurement of lactate is a critical tool for assessing metabolic status, particularly in the context of tissue hypoxia and perfusion. However, the term "lactate" encompasses two stereoisomers: **L-lactate** and D-lactate. While standard clinical assays exclusively measure the L-isomer, emerging research highlights the potential clinical utility of D-lactate in specific pathological conditions. This guide provides an objective comparison of the clinical significance of measuring **L-lactate** versus total lactate (the sum of L- and D-lactate), supported by experimental data and detailed methodologies, to inform research and drug development strategies.

## L-Lactate vs. D-Lactate: A Tale of Two Isomers

**L-lactate** is the predominant enantiomer in human physiology, produced as the end-product of glycolysis.<sup>[1][2]</sup> Its levels are a well-established biomarker for assessing the severity of conditions like sepsis, shock, and heart failure, and for guiding resuscitation efforts.<sup>[3][4][5]</sup> In contrast, D-lactate is primarily a metabolic byproduct of gut microbiota and is produced in minute quantities in human cells via the methylglyoxal pathway.<sup>[2][6]</sup> In healthy individuals, D-lactate concentrations are approximately 100 times lower than **L-lactate** levels.<sup>[7]</sup>

The routine measurement of "lactate" in a clinical setting refers specifically to **L-lactate**.<sup>[1]</sup> This is because the enzymes used in standard laboratory and point-of-care analyzers, such as **L-lactate** dehydrogenase and **L-lactate** oxidase, are stereospecific for the L-isomer.<sup>[1]</sup>

Consequently, a standard lactate test will not detect the presence of D-lactate, a crucial consideration in certain clinical scenarios.[\[8\]](#)[\[9\]](#)

## Comparative Clinical Significance

The decision to measure **L-lactate** alone or to also assess D-lactate (and thus total lactate) depends on the clinical context.

Feature	L-Lactate Measurement	Total Lactate (L-Lactate + D-Lactate) Measurement
Primary Clinical Utility	Monitoring tissue hypoxia, sepsis, septic shock, trauma, and guiding resuscitation. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>	Diagnosing and monitoring D-lactic acidosis, particularly in patients with short bowel syndrome or other forms of intestinal dysbiosis. <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> May have a role as a biomarker for bacteremia. <a href="#">[12]</a>
Pathophysiological Basis	Accumulation due to increased anaerobic glycolysis, decreased clearance by the liver and kidneys, or both. <a href="#">[13]</a>	Primarily reflects bacterial overgrowth and fermentation of carbohydrates in the gut (D-lactate) in addition to host metabolic stress (L-lactate). <a href="#">[8]</a> <a href="#">[9]</a>
Affected Patient Populations	Critically ill patients, patients with shock of any cause, trauma patients, patients with severe infections. <a href="#">[3]</a> <a href="#">[14]</a>	Patients with short bowel syndrome, jejunioileal bypass, or other conditions leading to carbohydrate malabsorption and bacterial overgrowth. <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Interpretation of Elevated Levels	Indicates a state of metabolic stress, often secondary to inadequate oxygen delivery to tissues. <a href="#">[4]</a>	In the presence of a normal L-lactate level, elevated total lactate points towards D-lactic acidosis. When both are elevated, it suggests a mixed metabolic disturbance. <a href="#">[15]</a>

## Supporting Experimental Data

The following tables summarize quantitative data from studies comparing **L-lactate** and D-lactate levels in different patient populations.

Table 1: Plasma **L-Lactate** and D-Lactate Concentrations in Sepsis

Patient Group	L-Lactate (mmol/L)	D-Lactate (μmol/L)	Reference
Healthy Volunteers	Not Reported	Not Reported	<a href="#">[2]</a>
Sepsis	Median: Not specified	Not Reported	<a href="#">[2]</a>
Severe Sepsis	Median: Not specified	Not Reported	<a href="#">[2]</a>
Septic Shock	Median: Not specified	Not Reported	<a href="#">[2]</a>
Survivors (Sepsis)	1.5 (0 - 3.6)	0.3 (0.1 - 0.6)	<a href="#">[16]</a>
Non-survivors (Sepsis)	3.8 (1.7 - 7.0)	0.4 (0.1 - 0.7)	<a href="#">[16]</a>
Bacteraemia Positive	Not Reported	33 - 909 (mean: 138)	<a href="#">[12]</a>
Healthy Outpatients	Not Reported	Not Reported	<a href="#">[12]</a>

Table 2: Fecal and Plasma Lactate Concentrations in Short Bowel Syndrome (SBS)

Analyte	SBS Patients	Healthy Controls	Reference
Fecal L-Lactate (mM)	2 - 80	Not Reported	<a href="#">[10]</a>
Fecal D-Lactate (mM)	2 - 110	Not Reported	<a href="#">[10]</a>
Plasma L-Lactate (mmol/L)	6.12	<0.2	<a href="#">[15]</a>
Plasma D-Lactate (mmol/L)	5.23	<0.2	<a href="#">[15]</a>

## Experimental Protocols

## Enzymatic Assay for D-Lactate in Plasma

This method is based on the oxidation of D-lactate by D-lactate dehydrogenase (D-LDH), leading to the formation of NADH, which can be measured spectrophotometrically.[\[8\]](#)[\[17\]](#)

Principle:  $\text{D-Lactate} + \text{NAD}^+ \xrightarrow{\text{(D-LDH)}} \text{Pyruvate} + \text{NADH} + \text{H}^+$

The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the D-lactate concentration.

Materials:

- D-Lactate Dehydrogenase (D-LDH)
- Nicotinamide Adenine Dinucleotide ( $\text{NAD}^+$ )
- Reaction Buffer (e.g., Tris or Glycine buffer, pH 9.0-9.5)
- Deproteinizing agent (e.g., perchloric acid or ultrafiltration devices)[\[8\]](#)
- Spectrophotometer capable of reading at 340 nm

Procedure (Manual Assay Example):[\[18\]](#)

- Sample Preparation: Deproteinize plasma samples to remove interfering substances. This can be achieved by acid precipitation followed by neutralization or by ultrafiltration.[\[8\]](#)
- Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer and  $\text{NAD}^+$ .
- Assay:
  - Pipette the deproteinized sample into a cuvette.
  - Add the reaction mixture and mix.
  - Measure the initial absorbance ( $A_1$ ) at 340 nm.
  - Add D-LDH to initiate the reaction.

- Incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-30 minutes) until the reaction is complete.
- Measure the final absorbance (A2) at 340 nm.
- Calculation: The change in absorbance (A2 - A1) is used to calculate the D-lactate concentration by comparing it to a standard curve prepared with known concentrations of D-lactate.

## Simultaneous Quantification of L- and D-Lactate by HPLC-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method allows for the simultaneous measurement of both lactate isomers.<sup>[7]</sup><sup>[19]</sup>

Principle: The method involves the chromatographic separation of L- and D-lactate using a chiral column, followed by their detection and quantification by tandem mass spectrometry.

Materials:

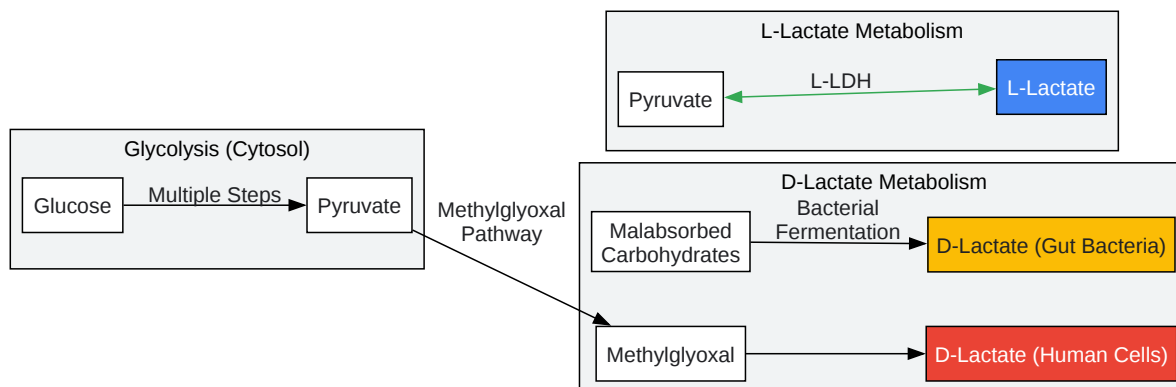
- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS)
- Chiral chromatography column (e.g., Astec Chirobiotic™ R)<sup>[19]</sup>
- Mobile phase (e.g., a mixture of organic solvent and aqueous buffer)
- Internal standards (e.g., <sup>13</sup>C<sub>3</sub>-L-lactate)<sup>[7]</sup>
- Derivatizing agent (optional, e.g., diacetyl-L-tartaric anhydride)<sup>[7]</sup>

Procedure:

- Sample Preparation: Urine or deproteinized plasma samples are prepared. This may involve a concentration step, such as supported liquid extraction.<sup>[19]</sup>

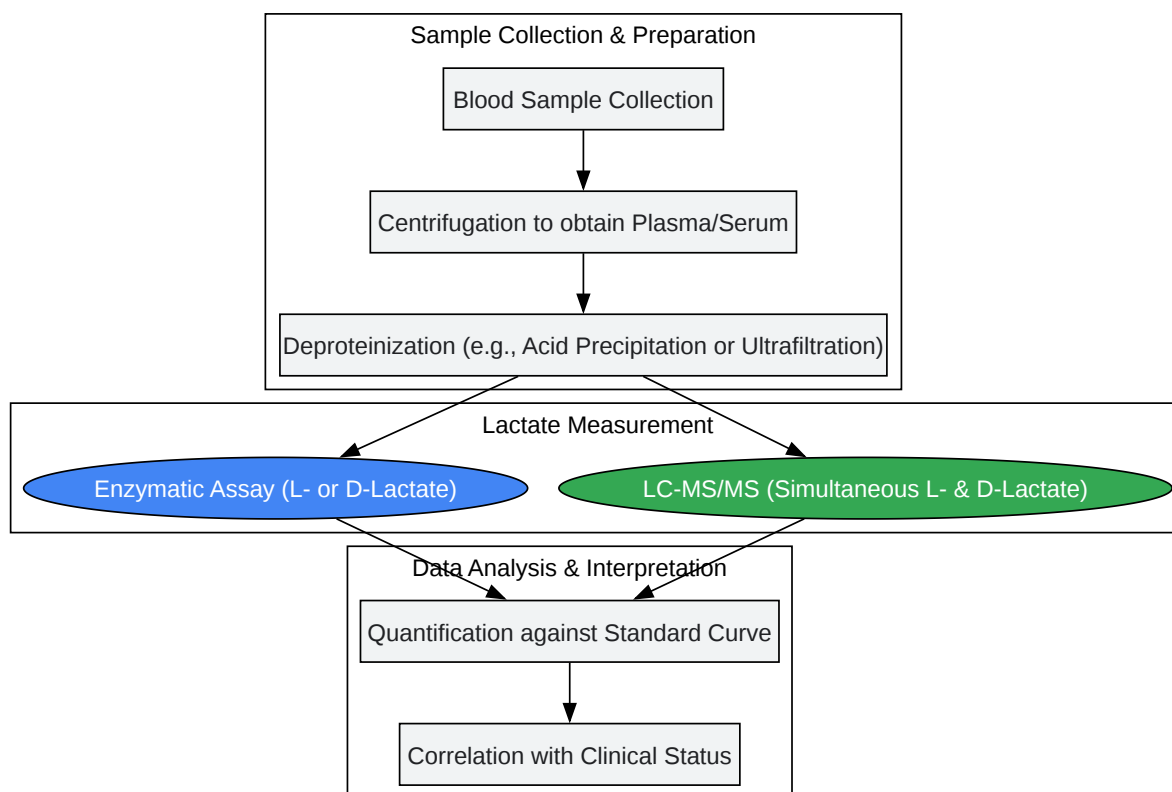
- Derivatization (if necessary): Samples may be derivatized to improve chromatographic separation and detection sensitivity.[7]
- Chromatographic Separation: The prepared sample is injected into the HPLC system. The chiral column separates the L- and D-lactate enantiomers.
- Mass Spectrometric Detection: The separated enantiomers are introduced into the mass spectrometer for detection and quantification. Specific precursor-to-product ion transitions are monitored for **L-lactate**, D-lactate, and the internal standard.
- Data Analysis: The concentration of each isomer is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[7]

## Visualizing the Pathways and Workflows



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Caption: Metabolic pathways of **L-lactate** and D-lactate production.



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Caption: General experimental workflow for lactate measurement.

## Conclusion

The measurement of **L-lactate** is a cornerstone of modern critical care medicine, providing invaluable information about a patient's metabolic state and response to treatment. While "total lactate" is not a routinely measured parameter, the specific quantification of D-lactate offers significant clinical value in a targeted patient population, particularly those with short bowel

syndrome who are at risk for D-lactic acidosis. For researchers and drug development professionals, understanding the distinct clinical significance of each lactate isomer is crucial for designing informative clinical trials and developing novel therapeutic strategies that target metabolic dysregulation. The choice between measuring **L-lactate** alone or also quantifying D-lactate should be guided by the specific research question and the patient population under investigation.

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